Structural Differentiation: 4-Ethylsulfonyl vs. Unsubstituted Benzamide Core
The presence of the 4-(ethylsulfonyl) substituent on the benzamide ring of the target compound (CAS 886961-00-8) represents a key structural differentiator from the unsubstituted benzamide analog N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide (CAS 886958-64-1). In the CTPS1 inhibitor class described in patent US20230183229A1, sulfonamide-containing benzamide derivatives are explicitly claimed as active pharmacophores, whereas unsubstituted benzamides lack the sulfonyl hydrogen-bond acceptor and the steric bulk required for optimal CTPS1 binding pocket interactions [1]. The ethylsulfonyl group provides both a tetrahedral sulfur center capable of accepting hydrogen bonds and a hydrophobic ethyl extension that can occupy a lipophilic sub-pocket, features absent in the des-sulfonyl analog.
| Evidence Dimension | Presence of sulfonyl pharmacophore critical for CTPS1 target engagement |
|---|---|
| Target Compound Data | Contains 4-(ethylsulfonyl)benzamide moiety (MW = 456.59 g/mol, formula C22H20N2O3S3) |
| Comparator Or Baseline | N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)benzamide (CAS 886958-64-1) lacks any sulfonyl group; MW approx. 364.48 g/mol, formula C20H16N2OS2 |
| Quantified Difference | Difference of ~92 Da in molecular weight; addition of one sulfonyl group (SO2) and one ethyl group (C2H5); no quantitative potency data available for direct comparison |
| Conditions | Structural comparison based on patent class definitions; quantitative CTPS1 inhibition assay data for these specific compounds are not publicly available in peer-reviewed literature as of the search date |
Why This Matters
Procurement of the ethylsulfonyl-containing compound rather than the unsubstituted benzamide is mandatory for research programs targeting CTPS1, because the sulfonyl group is a structural requirement for on-target activity within this chemotype as defined in the enabling patent disclosures.
- [1] Step Pharma S.A.S., Sulfonamide derivatives as CTPS1 inhibitors, US Patent Application US20230183229A1, published June 15, 2023. View Source
